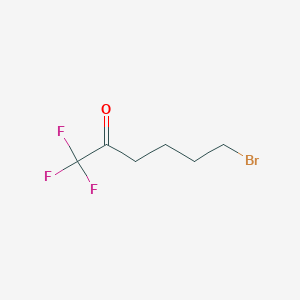

6-Bromo-1,1,1-trifluorohexan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

647831-23-0 |

|---|---|

Molecular Formula |

C6H8BrF3O |

Molecular Weight |

233.03 g/mol |

IUPAC Name |

6-bromo-1,1,1-trifluorohexan-2-one |

InChI |

InChI=1S/C6H8BrF3O/c7-4-2-1-3-5(11)6(8,9)10/h1-4H2 |

InChI Key |

VVVBPSTXYDZAQA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCBr)CC(=O)C(F)(F)F |

Origin of Product |

United States |

The Strategic Importance of Halogenated and Trifluoromethylated Compounds

The introduction of halogen atoms, particularly fluorine and bromine, and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern synthetic strategy. nih.govmdpi.com Halogenation can dramatically alter the physicochemical properties of a compound, influencing its reactivity, lipophilicity, and metabolic stability. nih.gov The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, is particularly prized in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govwikipedia.org The presence of these functionalities can lead to enhanced biological activity and improved performance characteristics. mdpi.com

A Look Back: the Evolution of Fluorinated Ketones and Brominated Aliphatics

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov However, it was not until the 20th century that the field truly began to flourish, driven by advancements in fluorination techniques. nih.gov The development of reagents like Selectfluor® has enabled the selective fluorination of ketones, providing access to a wide range of α-fluoroketones. sapub.orgorganic-chemistry.org The study of fluorinated ketones has revealed unique keto-enol properties and the tendency of some to form stable hydrates. sapub.org

Decoding 6 Bromo 1,1,1 Trifluorohexan 2 One: Nomenclature and Structure

The precise nomenclature for this compound is 6-Bromo-1,1,1-trifluorohexan-2-one . chemicalbook.com Its structure consists of a six-carbon hexane (B92381) chain with a bromine atom at the 6-position, a ketone group at the 2-position, and a trifluoromethyl group at the 1-position.

| Property | Value |

| Molecular Formula | C6H8BrF3O |

| IUPAC Name | This compound |

| CAS Number | 647831-23-0 |

This unique arrangement of functional groups imparts a dual reactivity to the molecule. The bromine atom serves as a leaving group in nucleophilic substitution reactions and can participate in cross-coupling reactions. The trifluoromethyl group, adjacent to the ketone, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Charting the Course: Research Directions for Multifunctional Molecules

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgscripps.edu For this compound, the primary disconnections involve breaking the carbon-carbon bonds and functional group interconversions.

A logical retrosynthetic approach would first disconnect the C-C bond between the C2 and C3 positions. This disconnection points to a precursor such as a 4-bromobutyl-containing species and a trifluoroacetyl synthon. Another key disconnection is at the C1-C2 bond, suggesting a precursor with a 5-bromo-1-pentyne (B27030) moiety that can be hydrated to form the ketone.

Further simplification involves the disconnection of the bromine and trifluoromethyl groups. The terminal bromine can be introduced via halogenation of a corresponding alcohol or alkene. The trifluoromethyl group can be installed through various trifluoromethylation or trifluoroacetylation reactions. illinois.edu This analysis provides a roadmap for the forward synthesis, guiding the selection of appropriate reactions and starting materials.

Targeted Synthesis of the Hexane (B92381) Backbone and Precursor Functionalization

The construction of the functionalized hexane backbone is a critical phase in the synthesis of this compound. This involves the strategic introduction of the terminal bromine and the trifluoromethyl ketone moiety.

Strategies for Terminal Bromination of Hexane Derivatives

Achieving terminal bromination on a hexane chain requires regioselective control to avoid a mixture of isomers. sciencemadness.org Direct free-radical bromination of hexane is generally unselective and favors substitution at secondary carbons. quora.comyoutube.com

A more controlled approach involves the use of a precursor with a terminal functional group that can be converted to a bromide. For instance, starting with 1,6-hexanediol, one of the hydroxyl groups can be selectively protected, followed by the conversion of the remaining hydroxyl group to a bromine atom using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine. Alternatively, starting from 6-bromo-1-hexene, the terminal double bond can be subjected to hydroboration-oxidation to yield 6-bromohexan-1-ol, which can then be oxidized to the corresponding aldehyde or carboxylic acid for further transformations. chemicalbook.com

Another strategy is the anti-Markovnikov hydrobromination of a terminal alkene like 1-hexene. However, this often requires radical initiators and can sometimes lead to side products. A more reliable method is the conversion of a terminal alcohol to a tosylate, followed by nucleophilic substitution with a bromide salt.

| Precursor | Reagent | Product | Notes |

| 1,6-Hexanediol | PBr₃ (controlled stoichiometry) | 6-Bromohexan-1-ol | Selective monobromination can be challenging. |

| 6-Bromo-1-hexene | 1. BH₃-THF 2. H₂O₂, NaOH | 6-Bromohexan-1-ol | Anti-Markovnikov hydration of the alkene. |

| Hexan-1-ol | 1. TsCl, pyridine (B92270) 2. NaBr, acetone (B3395972) | 1-Bromohexane | Two-step process involving a tosylate intermediate. |

Introduction of the Trifluoromethyl Group

The introduction of the trifluoromethyl (CF₃) group is a key step that imparts unique electronic properties to the molecule. wikipedia.org This can be achieved through either trifluoroacetylation or direct trifluoromethylation of a suitable precursor.

Trifluoroacetylation involves the reaction of a nucleophile with a trifluoroacetylating agent. researchgate.net A common method is the reaction of an organometallic reagent, such as a Grignard reagent or an organolithium species, with a trifluoroacetic acid derivative like ethyl trifluoroacetate. acs.org For the synthesis of this compound, a Grignard reagent derived from 5-bromopentyl bromide could theoretically be reacted with ethyl trifluoroacetate. However, the presence of the terminal bromide in the Grignard reagent could lead to self-quenching reactions.

A more viable approach would be to use a protected precursor, such as a Grignard reagent derived from a protected 5-bromopentanol, and then deprotect and convert the alcohol to a bromide in a later step.

| Trifluoroacetylating Agent | Nucleophile | Catalyst | Product Type |

| Ethyl trifluoroacetate | Grignard Reagent | - | Trifluoromethyl ketone |

| Trifluoroacetic anhydride (B1165640) | Arylboronic Acid | Palladium catalyst | Aryl trifluoromethyl ketone acs.org |

| N-Phenyl-N-tosyltrifluoroacetamide | (Het)aryl boronic acids | Palladium catalyst | Trifluoromethyl ketones acs.org |

Trifluoromethylation involves the direct addition of a CF₃ group to a substrate. wikipedia.org This can be achieved through nucleophilic, electrophilic, or radical pathways. mdpi.com

For the synthesis of this compound, a potential route involves the trifluoromethylation of an enolate precursor. acs.orgacs.org For example, a ketone with a 4-bromobutyl side chain could be converted to its enolate, which is then reacted with an electrophilic trifluoromethylating reagent like a Togni reagent or Umemoto's reagent. wikipedia.org The stability of the enolate is crucial, as β-elimination can be a competing reaction in fluorinated systems. acs.org

Another approach is the use of nucleophilic trifluoromethylating reagents like Ruppert's reagent (TMSCF₃) in the presence of a fluoride (B91410) source. wikipedia.org This reagent can react with an aldehyde precursor, such as 5-bromopentanal, to form a trifluoromethylated alcohol, which can then be oxidized to the desired ketone.

| Trifluoromethylating Reagent | Substrate | Reaction Type | Key Considerations |

| Togni Reagent | Enolate | Electrophilic | Stability of the enolate is critical. |

| Umemoto's Reagent | Enolate | Electrophilic | Requires careful control of reaction conditions. |

| Ruppert's Reagent (TMSCF₃) | Aldehyde/Ketone | Nucleophilic | Requires a fluoride source for activation. |

| Trifluoromethyl iodide (CF₃I) | Enolate | Radical | Often initiated by light or a radical initiator. acs.org |

Formation of the Ketone Moiety

The final key step is the formation of the ketone at the C2 position. If the synthesis proceeds through a secondary alcohol intermediate, such as 6-bromo-1,1,1-trifluorohexan-2-ol, this alcohol needs to be oxidized to the corresponding ketone.

Various oxidation methods are available for the conversion of secondary alcohols to ketones. organic-chemistry.orguhamka.ac.id Common reagents include chromic acid derivatives (e.g., pyridinium (B92312) chlorochromate, PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions. The choice of oxidant depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups. For a molecule containing a bromine atom, milder oxidation conditions are generally preferred to avoid side reactions. The Oppenauer oxidation, using 1,1,1-trifluoroacetone (B105887) as a hydride acceptor, offers a selective method for oxidizing secondary alcohols in the presence of primary alcohols. organic-chemistry.org Biocatalytic oxidation using alcohol dehydrogenases is also an emerging and environmentally friendly alternative. frontiersin.org

| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages |

| Pyridinium chlorochromate (PCC) | Anhydrous, mild acid | Good for a wide range of alcohols | Chromium-based, toxic |

| Dess-Martin periodinane (DMP) | Neutral, room temperature | Mild, high-yielding | Can be explosive, expensive |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Low temperature (-78 °C) | High yields, mild | Requires cryogenic conditions, unpleasant odor |

| Oppenauer Oxidation | Aluminum alkoxide, acetone derivative | Selective for secondary alcohols | Equilibrium reaction, can be slow |

Oxidation of Secondary Alcohols

A primary and straightforward method for the synthesis of ketones is the oxidation of their corresponding secondary alcohols. In this context, this compound can be prepared by the oxidation of 6-bromo-1,1,1-trifluorohexan-2-ol. The presence of both a halogen and a trifluoromethyl group requires the selection of an oxidizing agent that is chemoselective and does not induce side reactions.

A variety of modern and classical oxidizing agents can be employed for this transformation. The choice of reagent often depends on factors like scale, desired purity, and tolerance of other functional groups.

Table 1: Common Oxidizing Agents for the Conversion of Alcohols to Ketones

| Oxidizing Agent/System | Description | Typical Conditions |

| PCC (Pyridinium chlorochromate) | A milder chromium-based reagent, often used for small-scale oxidations. | Dichloromethane (DCM) as solvent, room temperature. |

| PDC (Pyridinium dichromate) | Similar to PCC, can be used in either DCM or dimethylformamide (DMF). | Dichloromethane (DCM) or Dimethylformamide (DMF), room temperature. |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine (B128534) (TEA). | Cryogenic temperatures (-78 °C), DCM as solvent. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides mild and efficient oxidation with a simple workup. | DCM as solvent, room temperature. |

| Tempo-based Oxidation | Utilizes (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl). | Biphasic system (e.g., DCM/water), room temperature. |

The precursor, 6-bromo-1,1,1-trifluorohexan-2-ol, can be synthesized from commercially available 6-bromo-1-hexanol. nih.govfishersci.com The synthesis would involve a series of steps, potentially starting with the protection of the hydroxyl group, followed by the introduction of the trifluoromethyl group and subsequent deprotection and oxidation.

Acylation Reactions (e.g., using 5-bromopentanoyl chloride and trifluoroacetic anhydride)

Acylation reactions provide a powerful route to ketones. The synthesis of this compound can be envisioned through the acylation of a suitable nucleophile with a derivative of 5-bromopentanoic acid. A particularly effective method involves the use of trifluoroacetic anhydride (TFAA) as an activator for carboxylic acids. magtech.com.cnresearchgate.net

In this approach, 5-bromopentanoic acid can be reacted with trifluoroacetic anhydride to form a mixed anhydride. This highly electrophilic intermediate can then react with a trifluoromethylating agent or a trifluoromethyl-containing nucleophile. Alternatively, a Friedel-Crafts type acylation can be employed where an acylating agent is used to introduce the 5-bromopentanoyl group onto a trifluoromethyl-containing substrate. google.comjlu.edu.cn

A plausible synthetic route involves the reaction of 5-bromopentanoyl chloride with a trifluoromethyl organometallic reagent, such as trifluoromethyltrimethylsilane (TMSCF₃) or by using fluoroform (HCF₃) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS). beilstein-journals.orgnih.gov

Table 2: Research Findings on Trifluoromethyl Ketone Synthesis via Acylation

| Acylating Agent | Trifluoromethyl Source | Catalyst/Conditions | Key Finding | Reference |

| Methyl Esters | Fluoroform (HCF₃) | KHMDS in triglyme (B29127), -40 °C | A straightforward method for converting various methyl esters into trifluoromethyl ketones with yields up to 92%. Halogen groups on the substrate are tolerated. | beilstein-journals.orgnih.gov |

| Carboxylic Acids | - | Trifluoroacetic Anhydride (TFAA) | TFAA serves as an efficient activator for the acylation of aryl methyl ketones with carboxylic acids, leading to β-diketones. researchgate.net This method avoids the need to prepare acyl chlorides. magtech.com.cn | magtech.com.cnresearchgate.net |

| Acid Anhydrides/Carboxylic Acids | - | Trifluoroacetic acid | Catalyzes Friedel-Crafts acylation of aromatic compounds, offering a recyclable catalyst system. google.com | google.com |

Direct and Convergent Synthetic Routes

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple transformations occur in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and resource management. For the synthesis of this compound, a one-pot sequence could involve the in-situ generation of a key intermediate followed by its immediate reaction to form the final product.

For instance, a one-pot process for preparing 2-bromo-6-fluoroaniline (B133542) has been developed using a sulfuric acid-mediated reaction, which reduces post-treatment steps and wastewater discharge. wipo.int Similar principles can be applied to aliphatic systems. A possible one-pot strategy for the target molecule could involve the halo-trifluoromethylation of an alkene precursor. mdpi.com Research has shown that photoredox halo- and trifluoromethylthio-trifluoromethylation of simple alkenes can be achieved in a one-pot, transition-metal-free process. mdpi.com

Multi-Component Reactions Incorporating Halogen and Fluorine

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, represent a highly convergent approach. The development of MCRs for the simultaneous introduction of a halogen and a trifluoromethyl group is a cutting-edge area of research.

The functionalization of unsaturated bonds (alkenes and alkynes) with the concurrent addition of a trifluoromethyl group and another substituent is an attractive method. mdpi.com Recent advances include chloro-, bromo-, iodo-, and cyano-trifluoromethylation of alkenes. mdpi.com A potential MCR for synthesizing this compound could start from an appropriate alkene, such as 1-hexene, and involve the simultaneous addition of a bromine source and a trifluoroacetyl group or its equivalent across the double bond. Another approach involves the zinc-mediated carbonyl alkylative amination, a three-component reaction that couples ketones, amines, and alkyl iodides, showcasing the power of MCRs in building complex molecules. acs.org

Catalytic Approaches in this compound Synthesis

Catalysis offers a sustainable and efficient pathway for chemical synthesis. The use of catalysts can enable reactions under milder conditions, with higher selectivity and lower waste production compared to stoichiometric methods.

Transition Metal-Mediated Syntheses (e.g., Copper catalysis for related reactions)

Transition metals, particularly copper, have emerged as versatile catalysts for trifluoromethylation reactions. nih.govbeilstein-journals.org Copper-catalyzed methods are attractive due to the low cost and ready availability of copper salts. These reactions can introduce the CF₃ group into a wide variety of substrates, including those containing halogens.

Several copper-catalyzed strategies could be adapted for the synthesis of this compound:

Trifluoromethylation of Alkyl Bromides: A dual copper/photoredox catalytic system has been developed for the coupling of alkyl bromides with trifluoromethyl groups. princeton.eduacs.org This method is tolerant of various functional groups and could potentially be applied to a precursor containing the keto group. princeton.eduacs.org

Ring-Opening Trifluoromethylation: Copper(I) chloride can catalyze the ring-opening of substituted cyclopropanols with a trifluoromethylating agent to yield β-trifluoromethyl ketones. rsc.org

Addition to Enol Acetates: An efficient method for synthesizing α-trifluoromethyl ketones involves the copper-catalyzed addition of a CF₃ source (like CF₃SO₂Na) to aryl(heteroaryl)enol acetates. nih.gov This could be adapted for an aliphatic bromo-substituted enol acetate (B1210297).

Table 3: Examples of Copper-Catalyzed Trifluoromethylation Reactions

| Substrate Type | CF₃ Source | Catalyst System | Key Feature | Reference |

| Aryl Iodides | Sodium Trifluoroacetate | Ligand-free Cu-catalysis | Practical and ligand-free decarboxylative trifluoromethylation. | nih.gov |

| Allylic Halides | (Trifluoromethyl)trimethylsilane (TMSCF₃) | Cu(I) catalyst | Introduces the CF₃ group at the α-position of the carbon-halogen bond with high regioselectivity. | beilstein-journals.org |

| Substituted Cyclopropanols | Togni Reagent | CuCl (catalytic) | Rapid reaction at room temperature to produce β-trifluoromethyl ketones. | rsc.org |

| Alkyl Bromides | TMSCF₃ | Dual Copper/Photoredox catalysis | Enables the trifluoromethylation of C(sp³)-bromides under mild conditions. | princeton.eduacs.org |

These catalytic methods represent powerful tools that could be harnessed for the efficient and selective synthesis of this compound, a molecule with significant potential in various fields of chemical research.

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of fluorinated compounds. These methods avoid the use of potentially toxic or expensive metal catalysts and often proceed under mild conditions. For the synthesis of chiral molecules related to this compound, several organocatalytic strategies are particularly relevant.

A notable approach involves the dual-catalysis merger of enamine catalysis and photoredox catalysis for the enantioselective α-trifluoromethylation of aldehydes. nih.govprinceton.eduorganic-chemistry.org In this methodology, a chiral secondary amine, such as an imidazolidinone, reversibly reacts with an aldehyde to form a nucleophilic enamine. Concurrently, a photoredox catalyst, like an iridium complex, is excited by visible light and activates a trifluoromethyl source (e.g., CF₃I) to generate a trifluoromethyl radical. This radical is then intercepted by the enamine in a highly stereocontrolled fashion. nih.govprinceton.edu The resulting α-trifluoromethyl aldehyde can serve as a key intermediate, which could be further elaborated to the target ketone. This method is distinguished by its high yields and exceptional enantioselectivities across a broad range of substrates. organic-chemistry.org

Another powerful organocatalytic method is the asymmetric cross-aldol reaction. Bifunctional thiourea (B124793) catalysts, such as those of the Takemoto-type, have been successfully employed in the enantioselective cross-aldol reaction between aryl ketones and trifluoromethyl ketone hydrates. rsc.orgrsc.org The catalyst activates both the ketone (via enolate formation) and the trifluoromethyl ketone hydrate (B1144303) through a network of hydrogen bonds, facilitating a highly organized transition state. rsc.org This leads to the formation of chiral α-trifluoromethyl tertiary alcohols with good to high yields and enantioselectivities. rsc.orgrsc.org A similar strategy could be adapted using a bromo-functionalized ketone as the nucleophile to construct the carbon backbone of this compound.

| Aldehyde Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Hydrocinnamaldehyde | Ir(ppy)₂(dtb-bpy)PF₆ + Imidazolidinone | 86 | 93 |

| 3-Phenylpropionaldehyde | Ir(ppy)₂(dtb-bpy)PF₆ + Imidazolidinone | 81 | 97 |

| Nonanal | Ir(ppy)₂(dtb-bpy)PF₆ + Imidazolidinone | 67 | 96 |

| (Benzyloxy)acetaldehyde | Ir(ppy)₂(dtb-bpy)PF₆ + Imidazolidinone | 61 | 95 |

Biocatalytic Pathways for Structural Analogs

Biocatalysis leverages the exquisite selectivity of enzymes to perform complex chemical transformations, often with unparalleled stereocontrol and under environmentally benign aqueous conditions. While a direct enzymatic synthesis of this compound may not be established, several biocatalytic pathways are available for producing structurally related chiral halohydrins and other key intermediates.

One of the most fascinating strategies in biosynthesis is "cryptic halogenation". nih.govrsc.orgresearchgate.net In this process, a halogenase enzyme transiently incorporates a halogen atom into a biosynthetic intermediate to activate it for a subsequent, often difficult, chemical transformation. nih.govrsc.org For instance, in the biosynthesis of coronamic acid, a cyclopropane-containing amino acid, a halogenase first chlorinates an amino acid precursor. nih.govbiorxiv.org This halogenation turns the γ-carbon into a good leaving group, enabling an intramolecular cyclization to form the cyclopropane (B1198618) ring, with subsequent loss of the chloride ion. nih.gov This principle of enzymatic halogenation to facilitate the formation of complex structures could be harnessed to build precursors for compounds like this compound.

More directly applicable are ketoreductases (KREDs), a class of enzymes that catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols. rsc.org KREDs have been successfully used in the synthesis of chiral halohydrins, which are valuable synthetic building blocks. nih.gov For example, the KRED from Scheffersomyces stipitis has been shown to reduce 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one to the corresponding (R)-alcohol with excellent enantioselectivity (>99% ee). rsc.org A similar enzymatic reduction of a precursor like 6-bromo-1-chloro-1,1-difluorohexan-2-one could provide a stereochemically defined alcohol, which can be a valuable synthetic intermediate.

Furthermore, halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible ring-opening of epoxides with various nucleophiles, or the cyclization of halohydrins to form epoxides. researchgate.net These enzymes could be employed in kinetic resolutions or desymmetrization strategies to produce enantiopure bromo-alcohols relevant to the target structure.

Electrochemical Synthesis and Radical Chemistry in Fluorinated Ketone Preparation

Electrochemical methods offer a green and powerful alternative to traditional chemical redox reactions, as they use electrical current as a traceless reagent, thereby minimizing waste. These techniques are particularly well-suited for generating highly reactive species like radicals under controlled conditions.

A highly effective electrochemical approach for synthesizing fluorinated ketones involves the anodic oxidation of sodium perfluoroalkyl sulfinates (RfSO₂Na). nih.govacs.org In this process, the sulfinate anion is oxidized at the anode, losing one electron to form a sulfonyl radical. This radical is unstable and rapidly extrudes sulfur dioxide (SO₂) to generate the desired perfluoroalkyl radical (e.g., •CF₃). nih.gov This method circumvents the need for chemical oxidants and provides a direct and efficient route to perfluoroalkyl radicals from readily available sulfinate salts. nih.govacs.org The reaction is typically performed in an undivided electrochemical cell under constant current, which simplifies the experimental setup. nih.gov

Once the trifluoromethyl radical (•CF₃) is generated via anodic oxidation, it readily adds to the double bond of an enol acetate. nih.govacs.org Enol acetates are ideal substrates due to their stability and accessibility. The addition of the •CF₃ radical to the enol acetate creates a new carbon-centered radical intermediate. This intermediate is subsequently oxidized to a carbocation, which then eliminates an acetyl group to furnish the final α-trifluoromethyl ketone product. nih.gov This electrochemical strategy has been shown to be applicable to a wide range of enol acetates, affording the corresponding trifluoromethyl ketones in moderate to good yields (20-85%). nih.govacs.org By selecting an appropriate bromo-substituted enol acetate, this method could be directly applied to the synthesis of this compound.

| Enol Acetate Substrate | Perfluoroalkyl Sulfinate | Solvent System | Yield (%) |

|---|---|---|---|

| 1-Phenylvinyl acetate | CF₃SO₂Na | CH₃CN/H₂O | 73 |

| 1-(4-Methoxyphenyl)vinyl acetate | CF₃SO₂Na | CH₃CN/H₂O | 85 |

| 1-(4-Chlorophenyl)vinyl acetate | CF₃SO₂Na | CH₃CN/H₂O | 71 |

| 1-Cyclohexylvinyl acetate | CF₃SO₂Na | CH₃CN/H₂O | 58 |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of complex molecules like this compound is crucial for sustainable chemical manufacturing.

One of the cornerstones of green chemistry is the reduction or replacement of volatile and toxic organic solvents. Solvent-free, or neat, reaction conditions represent an ideal scenario, minimizing waste and simplifying product purification. An example of this is the diaza-carbonyl-ene reaction between formaldehyde (B43269) tert-butyl hydrazone and trifluoromethyl ketones, which proceeds rapidly and in quantitative yield at room temperature without any solvent. rsc.org While this specific reaction forms a different class of compounds, the principle demonstrates the potential for developing solvent-free steps in a multi-step synthesis.

When a solvent is necessary, the choice of an environmentally benign medium is critical. Water is an excellent green solvent, and many biocatalytic nih.gov and some organocatalytic processes can be performed in aqueous media. Other greener alternatives to conventional polar aprotic solvents (like DMF or DMSO) include bio-derived solvents such as γ-valerolactone (GVL) and cyclopentanone, which have been investigated for fluorination reactions. wpmucdn.com Research has also focused on using fluoroform (HCF₃), a potent greenhouse gas and industrial byproduct, as an economical and atom-efficient trifluoromethyl source for the synthesis of trifluoromethyl ketones. nih.gov Such strategies, which utilize waste streams or less hazardous materials, are central to the advancement of sustainable chemical synthesis. nih.gov

Atom-Economical Transformations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. cas.cnbeilstein-journals.org Advanced synthetic strategies for this compound are increasingly focused on maximizing atom economy. Two promising routes that exemplify this principle are the direct trifluoromethylation of esters using fluoroform and the photocatalytic trifluoroacetylation of alkyl bromides.

One notable atom-economical approach involves the nucleophilic trifluoromethylation of a suitable ester precursor, such as methyl 6-bromohexanoate, using fluoroform (HCF₃). beilstein-journals.orgnih.gov Fluoroform is an inexpensive and readily available industrial by-product, making its use as a trifluoromethyl source highly desirable. beilstein-journals.orgnih.gov This transformation can be achieved using a combination of potassium hexamethyldisilazide (KHMDS) as a base in a solvent like triglyme. beilstein-journals.orgnih.gov The reaction proceeds with high efficiency, and importantly, tolerates the presence of a bromo-substituent in the ester. beilstein-journals.org

The atom economy of this reaction is significantly higher than traditional methods that might involve multi-step sequences with protecting groups or less direct trifluoromethylating agents. The primary atoms from the fluoroform and the ester backbone are incorporated into the final product, this compound.

| Reactant | Molecular Weight ( g/mol ) | Role |

| Methyl 6-bromohexanoate | 209.07 | Precursor |

| Fluoroform (HCF₃) | 70.01 | Trifluoromethyl Source |

| Total Reactant Mass | 279.08 | |

| This compound | 235.02 | Product |

| Methanol | 32.04 | By-product |

| Theoretical Atom Economy | 84.2% |

Table 1: Theoretical Atom Economy for the Synthesis of this compound via Trifluoromethylation of Methyl 6-bromohexanoate.

Another highly atom-economical method is the photocatalytic synthesis of trifluoromethyl ketones from alkyl bromides and trifluoroacetic anhydride (TFAA). beilstein-journals.org This approach utilizes visible light and a photocatalyst to generate a trifluoroacetyl radical, which then couples with an alkyl radical derived from a bromo-precursor. beilstein-journals.org This method offers a direct route to aliphatic trifluoromethyl ketones from readily available starting materials. beilstein-journals.org

| Reactant | Molecular Weight ( g/mol ) | Role |

| 1,5-Dibromopentane (as a precursor to the C5 chain) | 229.96 | Precursor |

| Trifluoroacetic anhydride (TFAA) | 210.03 | Trifluoroacetyl Source |

| Total Reactant Mass | 439.99 | |

| This compound | 235.02 | Product |

| Other by-products | Variable | |

| Theoretical Atom Economy | ~53.4% |

Table 2: Estimated Atom Economy for the Synthesis of this compound via Photocatalytic Trifluoroacetylation.

Waste Reduction and By-product Minimization

The reduction of waste and the minimization of by-products are critical considerations in the development of sustainable synthetic processes. Advanced methodologies for the synthesis of this compound address these concerns through careful selection of reagents, catalysts, and reaction conditions.

The photocatalytic approach using trifluoroacetic anhydride also presents opportunities for waste reduction. beilstein-journals.org Photocatalysis, by its nature, often allows for reactions to occur under milder conditions, reducing energy consumption and the potential for thermal decomposition and side reactions. beilstein-journals.org The catalyst can, in principle, be recycled, further minimizing waste. The choice of solvent is also crucial; using environmentally benign solvents or minimizing solvent use altogether are key strategies for waste reduction in these systems.

| Methodology | Key By-products | Waste Reduction Strategies |

| Trifluoromethylation of Esters with HCF₃ | Methanol, Silazane-derived salts | Use of a highly efficient base to minimize excess; recycling of solvents. |

| Photocatalytic Trifluoroacetylation | Trifluoroacetic acid derivatives | Catalyst recycling; use of green solvents; optimization of light source for energy efficiency. |

Table 3: By-product and Waste Reduction Strategies for the Synthesis of this compound.

Detailed research findings indicate that the choice of solvent and the ability to recycle the catalyst are paramount in minimizing the environmental impact of these synthetic routes. For instance, in photocatalytic reactions, the move towards heterogeneous catalysts that can be easily filtered and reused is a significant step towards waste reduction. Similarly, in the fluoroform-based method, the use of high-boiling point solvents like triglyme allows for easier separation from the lower-boiling point product and potential for solvent recycling.

Reactivity Profile of the Trifluoromethyl Ketone Functionality

The trifluoromethyl ketone (TFMK) moiety is characterized by a carbonyl carbon with a significant partial positive charge, a consequence of the immense electron-withdrawing inductive effect of the adjacent CF₃ group. This electronic feature renders the carbonyl carbon exceptionally electrophilic and susceptible to a range of nucleophilic attacks.

Nucleophilic Additions to the Carbonyl Carbon

The primary mode of reaction for the trifluoromethyl ketone is nucleophilic addition to the carbonyl carbon. chemrxiv.org This process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge. stackexchange.com The rate of this addition is significantly enhanced by the presence of the trifluoromethyl group, which stabilizes the developing negative charge on the oxygen in the transition state. chemrxiv.org

Trifluoromethyl ketones are known to readily form stable hydrates in the presence of water, a testament to their high electrophilicity. This equilibrium between the ketone and its hydrate is a key characteristic of TFMKs. citedrive.com Beyond water, a diverse array of nucleophiles, including alcohols, thiols, and amines, can add to the carbonyl group. For instance, the reaction with alcohols can lead to the formation of hemiacetals.

The high electrophilicity of the carbonyl carbon in trifluoromethyl ketones makes them potent inhibitors of various enzymes, particularly serine and cysteine proteases. citedrive.com The mechanism of inhibition often involves the nucleophilic attack by an active site serine or cysteine residue on the carbonyl carbon to form a stable hemiketal or hemithioketal adduct, respectively. citedrive.com

Table 1: Examples of Nucleophilic Addition to Trifluoromethyl Ketones

| Nucleophile | Product Type | Significance |

| Water (H₂O) | Gem-diol (Hydrate) | Demonstrates high electrophilicity of the carbonyl carbon. |

| Alcohol (R-OH) | Hemiacetal | Formation of a new C-O bond. |

| Thiol (R-SH) | Hemithioketal | Key interaction in the inhibition of cysteine proteases. citedrive.com |

| Amine (R-NH₂) | Hemiaminal | Intermediate in the formation of imines. |

Carbonyl Reduction Pathways

The electrophilic carbonyl carbon of this compound is readily reduced by various hydride reagents to form the corresponding secondary alcohol, 6-bromo-1,1,1-trifluorohexan-2-ol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation.

The reduction of aryl trifluoromethyl ketones with sodium borohydride has been shown to be a rapid process, with the rate being highly influenced by substituents on the aromatic ring. researchgate.net For this compound, the reduction is expected to proceed straightforwardly, affording the secondary alcohol. The general mechanism involves the transfer of a hydride ion from the reducing agent to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Enolization and α-Substitution Chemistry

While the primary reactivity of the trifluoromethyl ketone is at the carbonyl carbon, the chemistry at the α-carbon (the carbon adjacent to the carbonyl group) is also significant. The presence of the electron-withdrawing trifluoromethyl group makes the α-protons more acidic than in non-fluorinated ketones, facilitating enolate formation under basic conditions. However, the high electrophilicity of the carbonyl group can lead to competitive nucleophilic addition at the carbonyl carbon.

α-Substitution reactions, where a hydrogen atom at the α-position is replaced by an electrophile, typically proceed through an enol or enolate intermediate. citedrive.com In the case of this compound, the methylene (B1212753) group adjacent to the carbonyl (C3) is the site for potential enolization and subsequent α-substitution. These reactions are often catalyzed by either acid or base. citedrive.com

Reactivity of the Distal Bromine Substituent

The bromine atom at the C6 position of the hexane chain provides a second reactive site within the molecule. As a primary alkyl bromide, it is susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2 mechanisms)

The primary alkyl bromide structure of this compound strongly favors the Sₙ2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comlibretexts.org In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to a concerted displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgfiveable.me

An Sₙ1 (unimolecular nucleophilic substitution) reaction, which proceeds through a carbocation intermediate, is highly unlikely for a primary alkyl halide due to the instability of the primary carbocation that would be formed.

The presence of the trifluoromethyl ketone group, being strongly electron-withdrawing, can influence the rate of the Sₙ2 reaction. While α-carbonyl groups are known to accelerate Sₙ2 reactions due to stabilization of the transition state, the effect of a distal electron-withdrawing group is more complex and can be transmitted through the carbon chain. stackexchange.com

A potential competing intramolecular reaction is neighboring group participation by the carbonyl oxygen. wikipedia.orgchem-station.comdalalinstitute.com The oxygen atom of the ketone could, in principle, act as an internal nucleophile, attacking the C6 carbon to form a cyclic oxonium ion intermediate. This would also proceed via an Sₙ2-like mechanism and could lead to rearranged or cyclized products under certain conditions.

Table 2: Predicted Reactivity in Nucleophilic Substitution of the Bromine Substituent

| Reaction Type | Likelihood | Key Features |

| Sₙ2 | High | Bimolecular, concerted mechanism; inversion of configuration. Favored by strong, unhindered nucleophiles. masterorganicchemistry.comlibretexts.org |

| Sₙ1 | Very Low | Unimolecular, proceeds through a primary carbocation intermediate (unfavorable). |

| Neighboring Group Participation | Possible | Intramolecular attack by the carbonyl oxygen could lead to cyclic intermediates. wikipedia.orgchem-station.comdalalinstitute.com |

Elimination Reactions (E1, E2 mechanisms)

Elimination reactions, leading to the formation of an alkene, are also possible at the C5-C6 bond. The two primary mechanisms for elimination are E1 (unimolecular) and E2 (bimolecular).

The E2 mechanism is a concerted process where a base removes a proton from the β-carbon (C5) at the same time as the bromide leaving group departs from the α-carbon (C6). masterorganicchemistry.compressbooks.pub This reaction requires a strong base and an anti-periplanar arrangement of the β-hydrogen and the leaving group. masterorganicchemistry.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com

The E1 mechanism, which proceeds through a carbocation intermediate, is unlikely for the same reason that the Sₙ1 reaction is disfavored: the instability of the primary carbocation. fiveable.me

The choice between substitution (Sₙ2) and elimination (E2) is often influenced by the nature of the nucleophile/base. Strong, sterically hindered bases tend to favor E2 elimination, while strong, unhindered nucleophiles favor Sₙ2 substitution. libretexts.org For this compound, treatment with a strong, bulky base like potassium tert-butoxide would likely favor the formation of 1,1,1-trifluorohex-5-en-2-one (B6612467) via an E2 mechanism.

Table 3: Predicted Reactivity in Elimination Reactions of the Bromine Substituent

| Reaction Type | Likelihood | Key Features |

| E2 | High (with strong, bulky bases) | Bimolecular, concerted mechanism; requires anti-periplanar geometry. Favored by strong, sterically hindered bases. masterorganicchemistry.compressbooks.pub |

| E1 | Very Low | Unimolecular, proceeds through a primary carbocation intermediate (unfavorable). fiveable.me |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atom in this compound allows for the formation of organometallic reagents, which are powerful tools for creating new carbon-carbon bonds. sigmaaldrich.comlibretexts.orglibretexts.org These reagents essentially reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic to a nucleophilic center. libretexts.orglibretexts.org

Grignard Reagents: The reaction of an alkyl halide with magnesium metal in an ether-based solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields a Grignard reagent (R-MgX). sigmaaldrich.comyoutube.com These solvents are crucial as they coordinate with the magnesium, stabilizing the organometallic complex and enhancing its reactivity. libretexts.orglibretexts.org For this compound, the corresponding Grignard reagent would be formed by reacting it with magnesium turnings in dry ether. It's important to maintain anhydrous conditions as Grignard reagents are strong bases and will react with water. sigmaaldrich.comlibretexts.org

Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting an alkyl halide with two equivalents of lithium metal. youtube.commasterorganicchemistry.com These reagents are also highly reactive nucleophiles and strong bases. libretexts.orgtaylorandfrancis.com The formation of the organolithium derivative of this compound would involve its reaction with lithium metal.

A significant challenge in preparing these organometallic reagents from this compound is the presence of the electrophilic ketone carbonyl group. Organolithium and Grignard reagents are known to react readily with ketones. libretexts.orgtaylorandfrancis.com This intramolecular reactivity could lead to the quenching of the newly formed organometallic species. taylorandfrancis.com

Cross-Coupling Reactions (e.g., Heck-type reactions, as exemplified by related bromides)

The carbon-bromine bond in this compound makes it a suitable substrate for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

Heck-Type Reactions: The Heck reaction, a palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. nih.govorganic-chemistry.orgwikipedia.org While traditionally used with aryl and vinyl halides, advancements have made alkyl halides viable coupling partners. nih.gov The general mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydrogen elimination, and catalyst regeneration. nih.gov In some cases, particularly with alkyl halides, a radical pathway may be involved. nih.gov

For this compound, a Heck-type reaction could be envisioned with various alkenes in the presence of a palladium catalyst and a base. The reaction's success and selectivity would depend on factors like the choice of catalyst, ligands, and reaction conditions. nih.govorganic-chemistry.org The presence of the trifluoromethyl ketone could influence the reaction's outcome.

Suzuki Coupling: Another important cross-coupling reaction is the Suzuki coupling, which pairs an organoboron compound with a halide in the presence of a palladium catalyst and a base. masterorganicchemistry.com While this reaction typically involves aryl or vinyl halides, its scope has expanded.

The reactivity of related bromo compounds in various cross-coupling reactions is well-documented. For instance, 5-bromo-1,2,3-triazines have been successfully used in palladium-catalyzed cross-coupling reactions to form a range of (hetero)aryl-1,2,3-triazines. researchgate.net Similarly, the cross-coupling of alkenyl bromides with potassium alkyltrifluoroborates has been optimized. nih.gov These examples highlight the potential of the bromo group in this compound to participate in similar transformations.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type |

| Grignard Formation | Alkyl Halide, Mg | Ether (solvent) | Organomagnesium Halide |

| Organolithium Formation | Alkyl Halide, 2 Li | - | Organolithium Compound |

| Heck Reaction | Unsaturated Halide, Alkene | Palladium Catalyst, Base | Substituted Alkene |

| Suzuki Coupling | Organoboron Compound, Halide | Palladium Catalyst, Base | Coupled Product |

Cooperative and Antagonistic Effects of the Trifluoromethyl and Bromo Groups on Reactivity

The reactivity of this compound is a complex interplay of the electronic and steric effects of its two key functional groups.

The trifluoromethyl (CF3) group is strongly electron-withdrawing. This has several consequences:

Increased Electrophilicity of the Carbonyl Carbon: The CF3 group enhances the electrophilic character of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

Steric Hindrance: The CF3 group is sterically demanding, which can influence the approach of nucleophiles to the carbonyl group. researchgate.net Studies on the ene reaction of trifluoromethyl ketones have shown that the CF3 group can behave as a larger substituent than a phenyl or isobutyl group. researchgate.net

Stabilization of Intermediates: The electron-withdrawing nature of the CF3 group can stabilize anionic intermediates formed during reactions.

The bromo group at the 6-position provides a site for:

Nucleophilic Substitution: The carbon-bromine bond can be cleaved by nucleophiles.

Formation of Organometallic Reagents: As discussed, the bromo group allows for the generation of Grignard and organolithium reagents.

Cross-Coupling Reactions: It serves as a handle for palladium-catalyzed and other transition metal-catalyzed cross-coupling reactions.

Cooperative Effects:

In reactions where the bromo-end is converted to a nucleophile (e.g., a Grignard reagent) and then undergoes an intramolecular reaction with the ketone, the electron-withdrawing CF3 group activates the ketone towards this attack.

Antagonistic Effects:

The high reactivity of a potential organometallic intermediate at the bromo-end could be "antagonistic" to the desired intermolecular reactions if it leads to rapid intramolecular cyclization or decomposition before the intended reagent can be added.

In cross-coupling reactions at the bromo-position, the steric bulk of the trifluoromethyl ketone end of the molecule could potentially hinder the approach of the catalyst or other reactants.

The balance between these effects will ultimately determine the outcome of a given reaction, and careful selection of reaction conditions is crucial to favor the desired transformation.

Studies on Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively available in the public domain. However, insights can be drawn from studies on related compounds.

For instance, kinetic studies on the anion-initiated trifluoromethylation of ketones using TMSCF3 have revealed a complex kinetic landscape. nih.gov The rate of trifluoromethyl transfer was found to be dependent on the electrophile, the concentration of the initiating anion, the countercation, and the solvent. nih.gov Such studies highlight the importance of understanding the underlying mechanistic details to control reaction outcomes.

In the context of cross-coupling reactions, the rate of oxidative addition of the alkyl halide to the metal catalyst is a critical step. nih.gov The electronic nature of the alkyl halide can influence this rate. The electron-withdrawing effect of the distant trifluoromethyl ketone group in this compound might have a subtle influence on the C-Br bond strength and, consequently, the kinetics of oxidative addition.

Thermodynamic considerations, such as the relative stability of reactants, intermediates, and products, will also govern the feasibility and position of equilibrium for any given reaction. The formation of stable cyclic products from intramolecular reactions of organometallic derivatives would be thermodynamically favored.

Stereochemical Control and Asymmetric Transformations Involving this compound

The prochiral nature of the ketone in this compound presents opportunities for stereochemical control and the synthesis of enantioenriched products. The two faces of the carbonyl group are diastereotopic, and their selective reaction with a chiral reagent or in the presence of a chiral catalyst can lead to the formation of one enantiomer in excess.

The development of catalytic enantioselective methods to access stereogenic centers bearing a trifluoromethyl group is an area of significant research interest. chinesechemsoc.org Nickel-catalyzed reductive cross-coupling reactions have been developed for the enantioconvergent synthesis of α-CF3 ketones from racemic α-CF3 alkyl bromides and acid chlorides. chinesechemsoc.org These reactions often employ chiral phosphine (B1218219) ligands to induce asymmetry. chinesechemsoc.org

In the case of this compound, asymmetric reduction of the ketone or the addition of a nucleophile under chiral catalysis could lead to the formation of chiral alcohols. The stereochemical outcome would be influenced by the steric and electronic properties of both the substrate and the chiral catalyst/reagent. The bulky trifluoromethyl group can play a significant role in directing the stereochemical course of such reactions. researchgate.net

This compound as a Versatile Building Block in Synthetic Sequences

The dual functionality of this ketone paves the way for a range of chemical transformations, making it a potentially attractive starting material for complex molecules.

Trifluoromethylated heterocyclic compounds are of significant interest in various fields of chemistry. The general reactivity of α-haloketones makes them excellent precursors for the synthesis of heterocycles. For instance, β-trifluoromethyl α,β-unsaturated ketones are known to be valuable in constructing trifluoromethylated molecules. rsc.org It is conceivable that this compound could undergo condensation reactions with various nucleophiles to form a wide array of fluorinated heterocycles. For example, reaction with hydrazines could potentially yield trifluoromethyl-substituted pyrazoles, a reaction pathway documented for other trifluoromethyl ketones. researchgate.net Similarly, reactions with amidines or ureas could lead to the formation of trifluoromethylated pyrimidines or other related nitrogen-containing heterocycles.

The bromine atom in this compound provides a handle for various carbon-carbon bond-forming reactions. This would allow for the extension of the aliphatic chain, incorporating the trifluoromethyl ketone moiety into more complex structures. Reactions such as Wittig or Horner-Wadsworth-Emmons olefinations could be employed to introduce double bonds, which can then be further functionalized. Additionally, the bromine could be displaced by a variety of carbon nucleophiles, such as Grignard reagents or organocuprates, to append new alkyl or aryl groups.

The unique electronic properties conferred by the trifluoromethyl group could make derivatives of this compound useful as specialty reagents. For example, conversion of the ketone to a corresponding alcohol could yield a chiral fluorinated alcohol, a class of compounds often used as chiral resolving agents or as ligands in asymmetric catalysis. The presence of both a bromine atom and a trifluoromethyl group offers multiple sites for modification to tailor the reagent's properties for specific synthetic transformations.

Role in the Development of Advanced Polymeric Materials

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net While there is no direct evidence of this compound being used in polymer synthesis, its structure suggests potential roles in this field.

It is plausible that this compound could be modified to act as a monomer for polymerization. For instance, conversion of the ketone to an alkene, followed by dehydrobromination, could potentially yield a diene that could undergo polymerization. Alternatively, the bromine atom could be used to initiate certain types of polymerizations. The incorporation of the trifluoromethyl group into the polymer backbone would be expected to enhance the material's thermal and chemical stability. The synthesis of fluorinated polymers often involves the polymerization of fluorine-containing monomers. researchgate.net

A more likely application in polymer science is the use of this compound to functionalize existing polymers. The bromine atom can act as an electrophilic site for grafting onto polymer backbones containing nucleophilic groups. This would allow for the introduction of trifluoromethyl ketone moieties as side chains, which could significantly alter the surface properties of the polymer, such as hydrophobicity and chemical reactivity. The modification of existing polymers is a common strategy to create new materials with desired properties.

Contribution to Agrochemical Intermediate Synthesis

There is no specific information available in the scientific literature detailing the use of this compound as an intermediate in the synthesis of agrochemicals. While the synthesis of various fluorinated herbicides, insecticides, and fungicides often involves trifluoromethyl-containing building blocks, the specific role of this particular bromo-fluoro-ketone is not described.

General synthetic strategies for agrochemicals often involve the construction of heterocyclic systems or the modification of aromatic cores. A compound like this compound could theoretically be used to introduce a -(CH2)4-CO-CF3 or a related moiety onto a larger molecular scaffold. However, no published research demonstrates such a synthetic route for any commercial or experimental agrochemical product.

Design and Synthesis of Fluorinated Analogs for Structure-Activity Relationship Studies (SAR, purely chemical focus)

Similarly, there is a lack of published research on the use of this compound for the design and synthesis of fluorinated analogs for chemical structure-activity relationship (SAR) studies. SAR studies are crucial for understanding how the chemical structure of a molecule influences its activity, and fluorinated compounds are often synthesized to probe these relationships due to the unique electronic properties of fluorine.

The dual functionality of this compound would, in principle, allow for the generation of a library of analogs by reacting at either the bromine-bearing carbon or the ketone functionality. These analogs could then be used to systematically study the impact of structural modifications on chemical properties or reactivity. However, no such studies involving this specific compound have been reported in the accessible scientific literature.

Comprehensive Spectroscopic and Structural Characterization of 6 Bromo 1,1,1 Trifluorohexan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is an unparalleled tool for the definitive elucidation of the carbon-hydrogen framework of an organic molecule. For 6-Bromo-1,1,1-trifluorohexan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would provide a complete picture of its atomic connectivity.

¹H NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the four sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the proximity of electron-withdrawing groups, namely the trifluoromethyl ketone and the bromine atom.

The methylene (B1212753) protons adjacent to the carbonyl group (C3-H₂) are expected to be the most deshielded of the methylene groups, appearing as a triplet. The protons on the carbon bearing the bromine atom (C6-H₂) will also be significantly deshielded and are predicted to appear as a triplet. The protons on C4 and C5 will appear as multiplets, with the C4 protons being slightly more deshielded due to their closer proximity to the ketone.

Predicted ¹H NMR Data

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C3-H₂ | ~2.9 | t | ~7.0 |

| C4-H₂ | ~1.9 | m | - |

| C5-H₂ | ~1.7 | m | - |

| C6-H₂ | ~3.4 | t | ~7.0 |

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum will provide information on the six distinct carbon atoms in the molecule. The carbonyl carbon (C2) is expected to be the most deshielded, appearing at a characteristic downfield shift. The carbon of the trifluoromethyl group (C1) will also be significantly deshielded and will show coupling to the three fluorine atoms (a quartet). The carbon attached to the bromine (C6) will appear at a lower field than a typical alkane carbon. The remaining methylene carbons (C3, C4, C5) will appear in the aliphatic region.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CF₃) | ~116 (q, ¹JCF ≈ 290 Hz) |

| C2 (C=O) | ~192 |

| C3 | ~38 |

| C4 | ~26 |

| C5 | ~31 |

| C6 (-CH₂Br) | ~32 |

¹⁹F NMR for Trifluoromethyl Group Characterization

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorine-containing compounds. For this compound, the spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is influenced by the electronic environment, particularly the adjacent carbonyl group. Based on data for similar trifluoromethyl ketones, the signal is predicted to appear in the region of -70 to -80 ppm relative to a standard such as CFCl₃. dovepress.comnih.govspectrabase.comrsc.orgresearchgate.net

Predicted ¹⁹F NMR Data

| Group | Predicted Chemical Shift (ppm) | Multiplicity |

| -CF₃ | ~ -77 | s |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Correlations would be expected between C3-H₂ and C4-H₂, C4-H₂ and C5-H₂, and C5-H₂ and C6-H₂.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of each CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the C3-H₂ protons to the C2 (carbonyl) and C1 (CF₃) carbons, and from the C6-H₂ protons to the C5 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this acyclic molecule, NOESY could provide through-space correlations between protons that are close in proximity, further confirming the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification (Carbonyl, C-Br, C-F)

Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of this compound is predicted to be dominated by strong absorptions corresponding to the carbonyl group and the carbon-fluorine bonds.

A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ for the C=O stretch of the ketone. libretexts.orgpg.edu.pl The presence of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl can slightly increase this frequency. The C-F stretching vibrations of the CF₃ group will give rise to very strong and broad absorptions in the 1300-1100 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 690 and 515 cm⁻¹. lumenlearning.comorgchemboulder.com

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1720 - 1740 | Strong |

| C-F (Trifluoromethyl) | 1300 - 1100 | Very Strong, Broad |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C-Br | 690 - 515 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The nominal molecular weight of this compound (C₆H₈BrF₃O) is 248 g/mol . Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of ketones is well-documented and often involves cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). whitman.edulibretexts.orgmiamioh.eduyoutube.comlibretexts.org For this compound, alpha-cleavage could lead to the loss of a C₄H₈Br radical or a CF₃ radical. The McLafferty rearrangement is another common fragmentation pathway for ketones with gamma-hydrogens, which are present in this molecule. youtube.comlibretexts.org

Predicted Key Mass Spectral Fragments

| m/z | Fragment Identity |

| 248/250 | [M]⁺ (Molecular Ion) |

| 179 | [M - CF₃]⁺ |

| 113 | [M - C₄H₈Br]⁺ |

| 69 | [CF₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental composition. For this compound, with a molecular formula of C₆H₈BrF₃O, the theoretical exact mass can be calculated with high precision.

The presence of bromine is particularly noteworthy, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively. This isotopic distribution results in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule.

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

| C₆H₈⁷⁹BrF₃O | 247.9738 | 100.0 |

| C₆H₈⁸¹BrF₃O | 249.9717 | 97.3 |

This table presents the theoretical exact masses and expected relative abundances for the two major isotopologues of this compound.

The experimental determination of the monoisotopic mass and the observation of the characteristic bromine isotopic pattern by HRMS would provide strong evidence for the elemental composition of the synthesized compound.

Analysis of Characteristic Fragmentation Pathways

In addition to providing the exact mass of the molecular ion, mass spectrometry also induces fragmentation of the molecule, yielding a unique pattern of fragment ions that offers valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted based on the principles of mass spectrometry for ketones and halogenated compounds.

A primary fragmentation process for ketones is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this compound, two alpha-cleavage pathways are possible:

Cleavage between C1 and C2, leading to the loss of a trifluoromethyl radical (•CF₃) and the formation of a bromo-substituted acylium ion.

Cleavage between C2 and C3, resulting in the formation of a trifluoroacetyl cation ([CF₃CO]⁺) and a bromo-butyl radical.

Another significant fragmentation pathway for molecules containing a long alkyl chain is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

The presence of a bromine atom also influences the fragmentation pattern. Cleavage of the carbon-bromine bond can occur, leading to fragments corresponding to the loss of a bromine radical.

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

| [C₅H₈BrO]⁺ | Br-(CH₂)₄-CO⁺ | Alpha-cleavage (loss of •CF₃) |

| [C₂F₃O]⁺ | CF₃-CO⁺ | Alpha-cleavage (loss of •CH₂(CH₂)₂CH₂Br) |

| [C₆H₈F₃O]⁺ | [M-Br]⁺ | Loss of bromine radical |

| [C₄H₈Br]⁺ | Br-(CH₂)₄⁺ | Cleavage of the C-C bond beta to the carbonyl |

This table outlines some of the expected major fragment ions and their proposed origins in the mass spectrum of this compound.

The analysis of these fragmentation patterns provides a detailed fingerprint of the molecule, confirming the connectivity of the atoms and the presence of key functional groups.

X-ray Crystallography for Solid-State Molecular Geometry (if crystalline material is obtained)

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles in the solid state, revealing the three-dimensional arrangement of the atoms in the crystal lattice.

For bromo-ketones, X-ray crystallography can elucidate the conformation of the alkyl chain and the orientation of the trifluoromethyl and bromo substituents relative to the carbonyl group. nih.govsigmaaldrich.comchemicalbook.com It can also reveal intermolecular interactions, such as dipole-dipole interactions and halogen bonding, which govern the packing of the molecules in the crystal. While no specific X-ray crystallographic data for this compound is publicly available, studies on similar bromo-substituted organic molecules have provided detailed insights into their solid-state structures. nih.govsigmaaldrich.comchemicalbook.com

Spectroscopic Methodologies for Purity Assessment in Research Contexts

Ensuring the purity of a research compound is critical for the reliability and reproducibility of experimental results. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure and assessing the purity of organic molecules. For this compound, the ¹H NMR spectrum would show distinct signals for the different methylene groups in the hexan-2-one chain, with chemical shifts and coupling patterns providing information about their connectivity. The presence of impurities would be indicated by additional, unassignable peaks.

Furthermore, ¹⁹F NMR is a particularly powerful tool for the analysis of organofluorine compounds. nih.govnist.govacs.org The trifluoromethyl group in this compound would give a single, sharp resonance in the ¹⁹F NMR spectrum. The integration of this signal against an internal standard can be used for quantitative purity assessment. nih.gov

Computational and Theoretical Investigations of 6 Bromo 1,1,1 Trifluorohexan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 6-Bromo-1,1,1-trifluorohexan-2-one, these calculations can predict regions of high and low electron density, which are crucial in determining its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of the electron-withdrawing trifluoromethyl group is expected to significantly lower the energy of the LUMO, which would be localized primarily on the carbonyl group. The bromine atom, with its lone pairs of electrons, would influence the energy of the HOMO. Theoretical calculations on similar trifluoromethyl ketones suggest that the HOMO-LUMO gap would be in a range that indicates moderate reactivity. The energy levels of HOMO and LUMO are influenced by electron-donating and electron-withdrawing substituents. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -1.5 |

| HOMO | -7.0 |

| HOMO-LUMO Gap | 5.5 |

Note: These values are illustrative and based on theoretical principles for analogous compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. wolfram.comrsc.org The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential).

For this compound, the MEP map is expected to show a significant region of negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs of electrons. The trifluoromethyl group's fluorine atoms would also contribute to a negative potential. Conversely, the carbonyl carbon and the carbon atom attached to the bromine would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The electrostatic potential surface of a molecule provides a map of its electron density. wolfram.com

The presence of highly electronegative fluorine and bromine atoms in this compound leads to a non-uniform distribution of electron density and significant bond polarities. The C-F and C=O bonds are highly polarized, with the electron density shifted towards the fluorine and oxygen atoms, respectively. This results in partial positive charges on the adjacent carbon atoms.

The C-Br bond is also polar, though less so than the C-F bonds. This polarity makes the carbon atom attached to the bromine an electrophilic center. A Natural Bond Orbital (NBO) analysis could be employed to quantify these partial charges and provide a more detailed picture of the charge distribution throughout the molecule.

Conformational Analysis and Energy Landscape Mapping

The flexible hexane (B92381) chain of this compound allows for a variety of spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. pressbooks.pubmaricopa.edulibretexts.org

The stability of different conformers is influenced by steric hindrance and electrostatic interactions between the bulky bromine atom, the trifluoromethyl group, and the carbonyl group. It is anticipated that the most stable conformer would be one where these groups are positioned to minimize steric repulsion, likely in an anti-periplanar arrangement. Computational methods can be used to generate a potential energy surface that maps the energy of the molecule as a function of its dihedral angles, revealing the lowest energy conformations. The different arrangements of atoms that result from bond rotation are known as conformations, and molecules with these different arrangements are called conformational isomers or conformers. maricopa.edu

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

Note: These values are illustrative and based on general principles of conformational analysis for halogenated alkanes.

Computational Modeling of Reaction Mechanisms and Transition States (e.g., DFT calculations)

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms. researchgate.netresearchgate.net It can be used to model the transformation of reactants to products through a transition state, providing valuable information about the reaction's feasibility and kinetics.

For this compound, DFT calculations could be employed to study various reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or nucleophilic addition to the carbonyl carbon. These calculations would involve locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. For instance, the mechanism of a reaction can be explored by identifying the transition states and intermediates involved. researchgate.net

Prediction and Validation of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

For this compound, the prediction of its 19F NMR spectrum would be particularly insightful. The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment. Computational methods, such as those based on DFT, can calculate these chemical shifts with a high degree of accuracy, aiding in the structural elucidation of the molecule. researchgate.netnih.gov Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed, allowing for the assignment of specific absorption bands to particular vibrational modes, such as the characteristic C=O stretch of the ketone.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations can provide deep insights into the intermolecular forces that govern the interactions between molecules, which in turn are crucial for understanding a compound's physical properties and chemical reactivity.

For a molecule like this compound, MD simulations could elucidate the nature and strength of several key intermolecular interactions:

Dipole-Dipole Interactions: The presence of the highly electronegative fluorine atoms in the trifluoromethyl group and the electronegative oxygen atom in the carbonyl group creates a significant molecular dipole. MD simulations would be instrumental in mapping the electrostatic potential surface and predicting how these dipoles influence the orientation and interaction between neighboring molecules.

Halogen Bonding: The bromine atom in the molecule could potentially act as a halogen bond donor, interacting with Lewis basic sites (such as the carbonyl oxygen) on adjacent molecules. This type of non-covalent interaction can play a significant role in the crystal packing and reactivity of halogenated compounds.

Understanding these intermolecular interactions through MD simulations would be directly relevant to predicting the compound's reactivity. For instance, the accessibility of the electrophilic carbonyl carbon to nucleophilic attack could be influenced by how surrounding molecules orient themselves and potentially block or facilitate access to the reactive site. The simulations could model the solvent environment and provide a dynamic picture of how solvent molecules interact with the ketone, affecting reaction pathways and rates.

However, as no specific research has been conducted on this compound, detailed findings, interaction energy data, or radial distribution functions cannot be presented. The scientific community awaits future computational studies to shed light on the molecular-level behavior of this compound.

Advanced Analytical Methodologies for 6 Bromo 1,1,1 Trifluorohexan 2 One in Research and Development

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are central to the separation and quantification of 6-Bromo-1,1,1-trifluorohexan-2-one from reaction mixtures, starting materials, and potential byproducts. The choice of technique and detector is dictated by the compound's physicochemical properties, including its volatility and the presence of electronegative atoms.